Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hcl
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Overview
Description
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C13H20ClNO3 and a molecular weight of 273.76 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride typically involves the reaction of 4-isopropoxybenzaldehyde with methylamine and a suitable esterification agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. Techniques such as recrystallization and chromatography are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-methoxyphenyl)propanoate: Similar in structure but with a methoxy group instead of an isopropoxy group.
Methyl 2-amino-2-(4-ethoxyphenyl)propanoate: Contains an ethoxy group instead of an isopropoxy group.
Uniqueness
Methyl 2-amino-2-(4-isopropoxyphenyl)propanoate hydrochloride is unique due to its specific isopropoxy substitution, which can influence its chemical reactivity and biological activity . This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
methyl 2-amino-2-(4-propan-2-yloxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-9(2)17-11-7-5-10(6-8-11)13(3,14)12(15)16-4;/h5-9H,14H2,1-4H3;1H |
InChI Key |
ZKVFVFCWNRZDHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
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